molecular formula C9H8Cl2F2O2 B14045808 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene

Cat. No.: B14045808
M. Wt: 257.06 g/mol
InChI Key: USZVEFVSQSGIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene is a chemical compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H8Cl2F2O2

Molecular Weight

257.06 g/mol

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-6-4-3-5(10)7(11)8(6)15-9(12)13/h3-4,9H,2H2,1H3

InChI Key

USZVEFVSQSGIHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)Cl)OC(F)F

Origin of Product

United States

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